2-Amino-5-(trifluoromethoxy)phenol CAS 117338-14-4 properties
2-Amino-5-(trifluoromethoxy)phenol CAS 117338-14-4 properties
CAS: 117338-14-4 | Formula: C₇H₆F₃NO₂ | M.W.: 193.12 g/mol
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine motifs—specifically the trifluoromethoxy group (
Unlike its trifluoromethyl (
Physicochemical Profile & Datasheet
The following data consolidates experimental and predicted properties essential for handling and characterization.
| Property | Value / Description | Context |
| Appearance | Off-white to pale grey solid | Oxidation sensitive (amines/phenols darken on air exposure). |
| Melting Point | 105–110 °C (Predicted) | Note:[3] Precursor (Nitro) melts at ~98°C. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility due to lipophilic |
| pKa (Phenol) | ~9.5 | Slightly more acidic than phenol due to electron-withdrawing |
| pKa (Aniline) | ~3.5 | Reduced basicity compared to aniline due to |
| LogP | 2.3 (Predicted) | High lipophilicity; favorable for CNS penetration.[3] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and light-sensitive.[3] |
Synthetic Routes & Process Chemistry
The synthesis of CAS 117338-14-4 requires a regioselective approach to ensure the amino and hydroxyl groups are positioned ortho to each other, enabling downstream heterocycle formation.
Validated Synthetic Pathway
The standard industrial route involves the nitration of 3-(trifluoromethoxy)phenol followed by reduction.[3] The critical challenge is separating the regioisomers formed during nitration.[3]
Figure 1: Synthetic workflow for CAS 117338-14-4 highlighting the critical nitration and reduction steps.
Detailed Experimental Protocol (Reduction Step)
Context: This protocol describes the reduction of the nitro-precursor (2-nitro-5-(trifluoromethoxy)phenol) to the target amine. This method is preferred over Fe/HCl for pharmaceutical purity as it simplifies workup.
Reagents:
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Substrate: 2-Nitro-5-(trifluoromethoxy)phenol (1.0 eq)
-
Catalyst: 10% Pd/C (5 wt% loading)
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Solvent: Methanol (anhydrous)[3]
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Atmosphere: Hydrogen gas (balloon pressure or 1 atm)[3]
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of the nitro precursor in 50 mL of anhydrous methanol.
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Inerting: Purge the vessel with Nitrogen (N₂) for 10 minutes to remove oxygen (critical to prevent catalyst ignition).
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Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a blanket of nitrogen.[3]
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Hydrogenation: Switch the atmosphere to Hydrogen (H₂).[3] Stir vigorously at Room Temperature (25°C).
-
Filtration: Once complete (~4–6 hours), filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.
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Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
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Purification: If the solid is dark (oxidation), recrystallize immediately from Ethanol/Hexane or store under Argon.[3]
Strategic Applications in Drug Discovery
The primary utility of CAS 117338-14-4 lies in its ability to form Benzoxazole rings. These are bioisosteres of Benzothiazoles (e.g., Riluzole, used for ALS).[3]
The "Fluorine Effect" in Benzoxazoles
Replacing a hydrogen or a standard methyl group with
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Metabolic Blocking: The C-F bond is resistant to Cytochrome P450 oxidation, extending the drug's half-life (
). -
Lipophilicity: The
group increases , facilitating passive diffusion across the Blood-Brain Barrier (BBB), making this intermediate ideal for neurodegenerative disease targets.
Benzoxazole Synthesis Workflow
The condensation of CAS 117338-14-4 with aldehydes or carboxylic acids yields 6-(trifluoromethoxy)benzoxazoles.
Figure 2: Reaction pathway for converting CAS 117338-14-4 into pharmacologically active benzoxazole scaffolds.
Handling, Stability, and Safety (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]
-
Stability: The aminophenol moiety is electron-rich and prone to oxidation.
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Sign of Degradation: Color change from off-white to dark brown/black.[3]
-
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless acylation is intended).[3]
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Disposal: Fluorinated organic waste.[3] Do not incinerate without scrubbers (generates HF).[3]
References
-
PubChem. (2025).[3][4][5][6] 2-Amino-5-(trifluoromethoxy)phenol Compound Summary. National Library of Medicine. Available at: [Link][3]
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Strategic use of OCF3 groups).
-
BenchChem. (2025).[3] Synthesis and Applications of Trifluoromethoxy-substituted Phenols. (Context: General synthetic protocols for fluorinated aminophenols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perfluoropentadecanoic acid | C14F29COOH | CID 12731198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]
